N(4),N(4),O(2')-Trimethylcytidine
Overview
Description
N(4),N(4),O(2’)-Trimethylcytidine is a modified nucleoside found in certain types of RNA. It is a derivative of cytidine, where the nitrogen at position 4 and the oxygen at position 2’ are methylated. This modification plays a crucial role in the stability and function of RNA molecules, particularly in the context of tRNA and rRNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(4),N(4),O(2’)-Trimethylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N(4),N(4),O(2’)-Trimethylcytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity. The use of automated synthesis machines and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N(4),N(4),O(2’)-Trimethylcytidine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can remove the methyl groups, reverting the compound to its original cytidine form.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce demethylated cytidine.
Scientific Research Applications
N(4),N(4),O(2’)-Trimethylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA stability.
Biology: Plays a role in the structural integrity and function of tRNA and rRNA, influencing protein synthesis.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the synthesis of modified oligonucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of N(4),N(4),O(2’)-Trimethylcytidine involves its incorporation into RNA molecules, where it enhances the stability and proper folding of tRNA and rRNA. The methyl groups provide steric hindrance and hydrophobic interactions that protect the RNA from enzymatic degradation and improve its binding affinity to ribosomal proteins and other RNA molecules.
Comparison with Similar Compounds
Similar Compounds
N(4)-Methylcytidine: A simpler methylated derivative of cytidine with only one methyl group at position 4.
N(4),O(2’)-Dimethylcytidine: Another derivative with methyl groups at positions 4 and 2’.
5-Methylcytidine: Methylation at the 5-position of cytidine, commonly found in DNA.
Uniqueness
N(4),N(4),O(2’)-Trimethylcytidine is unique due to its triple methylation, which significantly enhances its stability and function compared to other methylated cytidine derivatives. This makes it particularly valuable in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Properties
IUPAC Name |
4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJCYSSTXNUED-QCNRFFRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187801 | |
Record name | N(4),N(4),O(2')-Trimethylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-81-0 | |
Record name | N(4), N(4), O(2')-trimethylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4),N(4),O(2')-Trimethylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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